2,3,4-Tri-O-acetyl-beta-l-fucopyranosyl azide

Descripción general

Descripción

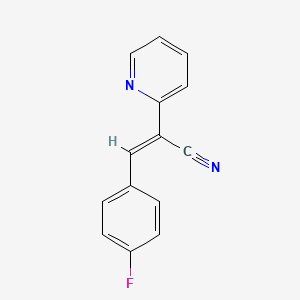

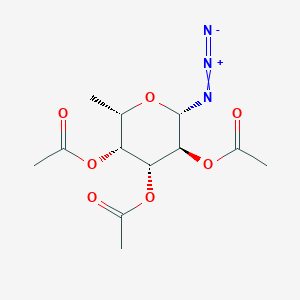

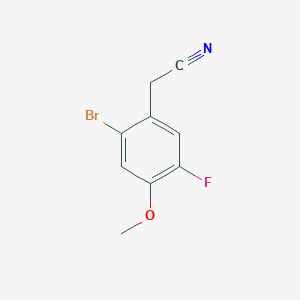

2,3,4-Tri-O-acetyl-beta-l-fucopyranosyl azide is a chemical compound with the molecular formula C12H17N3O7 . It is a vital precursor employed in the manufacture of glycans and is indispensable in comprehending and combating ailments like cancer and autoimmune disorders . It is also instituted in chemical glycosylation reactions, culminating in the formation of even more intricate carbohydrates .

Synthesis Analysis

The synthesis of 2,3,4-Tri-O-acetyl-beta-l-fucopyranosyl azide involves several steps. An efficient synthetic route to prepare O- (2-O-benzyl-3,4-di-O-acetyl-α/β-l-fucopyranosyl)-trichloroacetimidate from l-fucose was developed by introducing the thiophenyl group at the anomeric center and the benzylidene functional group to protect the 3 and 4 positions .Molecular Structure Analysis

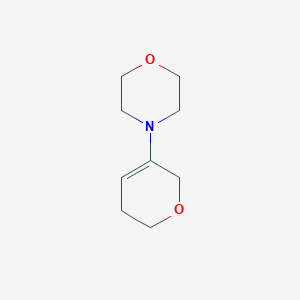

The solid-state structure of 2,3,4-tri-O-acetyl-β-L-fucopyranosyl azide compound was described. It was observed that the bond lengths and angles were within the expected ranges, and the six-membered rings showed the chair conformation expected for a fucopyranose . It was also observed that the acetate groups as well as the azide group of each molecule were approximately parallel to each other .Chemical Reactions Analysis

2,3,4-Tri-O-acetyl-beta-l-fucopyranosyl azide is used in chemical glycosylation reactions, leading to the formation of more complex carbohydrates . The crystal structure confirms the selective formation of the β-conformer of the pyranose N-glycoside, thus confirming the retention of stereochemistry during heterocycle formation with the N-glycosyl triazole group occupying the equatorial position at the anomeric C atom .Physical And Chemical Properties Analysis

2,3,4-Tri-O-acetyl-beta-l-fucopyranosyl azide is a white crystalline solid with a melting point of 127-129 °C . It is soluble in DMSO, MeOH, DMF, DCM, and EtOAc .Aplicaciones Científicas De Investigación

Synthesis of Small Cluster Oligosaccharide Mimetics (SCOMs)

Phiasivongsa et al. (2002) optimized the synthesis of glycosyl cyanides and demonstrated the reduction of tri-O-acetyl-beta-L-fucopyranosyl cyanide to produce N-protected-mono- and -di-(2,3,4-tri-O-acetyl-beta-L-fucopyranosylmethyl)-amines. These amines facilitate the synthesis of SCOMs, which are important for understanding oligosaccharide structures and functions (Phiasivongsa et al., 2002).

Conformational Analysis

Strumpel and Luger (1988) conducted conformational calculations for the α and β anomer of 2,3,4-tri-O-acetyl-d-arabinopyranosyl azide, providing insights into the structural aspects and energy minima of such compounds. This research aids in understanding the stereochemical preferences and conformational flexibility of glycosyl azides (Strumpel & Luger, 1988).

Glycosylation Studies

Various studies have employed 2,3,4-tri-O-acetyl-beta-l-fucopyranosyl azide for glycosylation reactions, leading to the synthesis of complex oligosaccharides and glycoconjugates. For instance, Shaban and Jeanloz (1971) utilized this compound for the condensation with glucose derivatives, contributing to the field of carbohydrate synthesis and providing reference compounds for enzymatic hydrolysis studies (Shaban & Jeanloz, 1971).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known to be a vital precursor employed in the manufacture of glycans , which are complex structures that play crucial roles in various biological processes.

Mode of Action

2,3,4-Tri-O-acetyl-beta-l-fucopyranosyl azide is used in chemical glycosylation reactions . Glycosylation is a critical post-translational modification that affects the structure and function of proteins. The azide group in the compound can participate in click chemistry reactions, enabling the attachment of various functional groups.

Propiedades

IUPAC Name |

[(2S,3R,4R,5S,6S)-4,5-diacetyloxy-6-azido-2-methyloxan-3-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O7/c1-5-9(20-6(2)16)10(21-7(3)17)11(22-8(4)18)12(19-5)14-15-13/h5,9-12H,1-4H3/t5-,9+,10+,11-,12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKZJGETUNXHZRX-MOBXTKCLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4-Tri-O-acetyl-beta-l-fucopyranosyl azide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Ethyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid](/img/structure/B3043863.png)

![4,4,4-Trifluoro-1-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)butane-1,3-dione](/img/structure/B3043869.png)